N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a synthetic compound that belongs to the class of indole derivatives, notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines indole, a bicyclic structure known for its presence in many biologically active molecules, with glyoxylamide functionalities. The specific arrangement of substituents on the indole ring enhances its biological activity, making it a subject of interest in drug development.
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can be classified as:
The synthesis of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide typically involves several key steps:
The reaction conditions typically include:
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide features a complex molecular structure characterized by:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural integrity is crucial for its biological activity and interaction with target proteins.
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide can participate in various chemical reactions:
The typical reagents used include:
The mechanism by which N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide exerts its effects primarily involves:
Biological evaluations have demonstrated that modifications on the indole scaffold can significantly influence binding affinity and selectivity toward target enzymes and receptors .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide has several scientific uses:
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide is a synthetic indole derivative with the systematic IUPAC name N-benzyl-2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide. Its molecular formula is C₂₄H₂₀N₂O₃, corresponding to a molecular weight of 384.43 g/mol [1] [3]. The compound’s CAS Registry Number (102754-41-6) provides a unique identifier for chemical databases and procurement sources. Alternative synonyms include α-Oxo-5-(phenylmethoxy)-N-(phenylmethyl)-1H-indole-3-acetamide and N-Benzyl-5-(benzyloxy)-indole-3-glyoxylamide [1] [3].
Table 1: Chemical Identifiers of N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-Benzyl-2-oxo-2-(5-(benzyloxy)-1H-indol-3-yl)acetamide |
| Molecular Formula | C₂₄H₂₀N₂O₃ |
| Molecular Weight | 384.43 g/mol |
| CAS Number | 102754-41-6 |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
| Synonyms | N-Benzyl-5-(benzyloxy)-indole-3-glyoxylamide; α-Oxo-5-(phenylmethoxy)-N-(phenylmethyl)-1H-indole-3-acetamide |
The compound’s structure integrates three pharmacologically significant moieties:
Table 2: Key Functional Groups and Their Roles
| Functional Group | Structural Role | Biochemical Significance |
|---|---|---|
| Indole N-H | Hydrogen-bond donor | Anchors to receptor pockets (e.g., GABAₐ) |
| C5 Benzyloxy Ether | Lipophilic substituent | Enhances membrane permeability; modulates electron density |
| Glyoxylamide (–CO–CONH–) | Flexible linker with carbonyl groups | Dual H-bond acceptor; conformational adaptability |
| N-Benzyl Group | Aromatic pendant | Engages in π-stacking with receptor residues |
The molecule’s 3D conformation is stabilized by intramolecular interactions between the glyoxylamide carbonyl and the indole N-H. This arrangement optimizes its orientation for binding to neurological targets, as demonstrated in receptor affinity studies [9].
N,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide emerged from efforts to optimize indole-3-glyoxylamide scaffolds, recognized since the 1980s as "privileged structures" for CNS drug discovery [9]. Key developments include:
Table 3: Key Analogues and Research Context
| Structural Variant | Biological Target | Medicinal Chemistry Impact |
|---|---|---|
| 5-NO₂-indolylglyoxylamides | GABAₐ α₁-subunit | Validated sedative-hypnotic lead optimization |
| 5-H-indolylglyoxylamides | GABAₐ α₅-subunit | Enabled cognition-focused designs |
| 5-Aryloxyindole-3-glyoxylamides | 5-Lipoxygenase; Kinases | Explored for inflammation/oncology targets |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7